2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one
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Overview
Description
2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst . This method provides a straightforward route to the isoquinoline core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one: Shares a similar core structure but lacks the amino group.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness
2-Amino-6,7-dimethoxy-1-methyl-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 2-position and the methoxy groups at the 6 and 7 positions contribute to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
37388-26-4 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-amino-6,7-dimethoxy-1-methylisoquinolin-3-one |
InChI |
InChI=1S/C12H14N2O3/c1-7-9-6-11(17-3)10(16-2)4-8(9)5-12(15)14(7)13/h4-6H,13H2,1-3H3 |
InChI Key |
NEXOUJHQCRDYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC(=O)N1N)OC)OC |
Origin of Product |
United States |
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